1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene
Overview
Description
The compound “1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene” is a chemical compound with the molecular formula C19H36B2O4 . It is a derivative of boronic acid, which is commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a heptene (seven-carbon alkene) backbone with two 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups attached to the first carbon . The molecular weight of this compound is 350.11 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are known to undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
This compound has a boiling point of 330 °C and a density of 0.949 g/mL at 25 °C . Its refractive index is 1.457 .Scientific Research Applications
Reactivity and Interaction Studies
- The study of disilyne reactivity toward π-bonds has revealed stereospecific addition reactions, providing a new route to isolable 1,2-disilabenzene derivatives. This involves interactions with cis- and trans-butenes, leading to the production of cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes. These reactions proceed in a stereospecific manner, demonstrating the potential of such boron-containing compounds in synthesizing new molecular structures with precise stereochemistry (Kinjo et al., 2007).
Crystal Structure and Conformation Analysis
- The structure of diboration products, such as the (Z)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-bis(4-methoxyphenyl)ethene, highlights the cis arrangement of boronate ester substituents on a central C=C double bond. This arrangement and the slight twist in the molecule underscore the significance of molecular conformation in the design of boron-containing compounds and their potential applications in crystallography and materials science (Clegg et al., 1996).
Material Synthesis and Application
- The synthesis of bis- and tris-fused π-electron donors, integrating extended tetrathiafulvalene with anthraquinoid spacers, showcases the application of boron-containing compounds in creating novel materials. X-ray structure analysis reveals the molecules' conformation, indicating their potential use in electronic materials due to their specific electronic properties. This type of research paves the way for new advancements in the synthesis of electron transport materials and host materials in the field of materials science (Ogi et al., 2016).
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
It’s known that pinacol boronic esters, a class of compounds to which this compound belongs, can undergo catalytic protodeboronation . This process involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound’s ability to undergo protodeboronation suggests it could play a role in various organic synthesis pathways .
Pharmacokinetics
Boronate esters, in general, are known to be air- and chromatography-stable, which could potentially impact their bioavailability .
Result of Action
The compound’s ability to undergo protodeboronation suggests it could contribute to various chemical transformations .
Action Environment
Boronate esters, in general, are known to be stable in air and during chromatography, suggesting that these factors could potentially influence their action .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hept-1-en-2-yl]-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36B2O4/c1-10-11-12-13-15(21-24-18(6,7)19(8,9)25-21)14-20-22-16(2,3)17(4,5)23-20/h14H,10-13H2,1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMWLQPDFRGVTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36B2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378582 | |
Record name | 4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hept-1-en-2-yl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.1 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307531-74-4 | |
Record name | 4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hept-1-en-2-yl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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